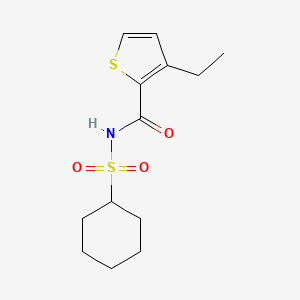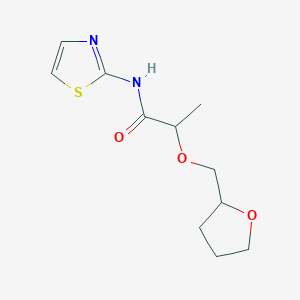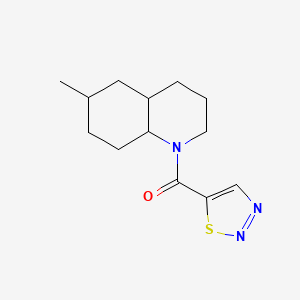
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide, also known as CX-5461, is a small molecule drug that has been gaining attention in the field of cancer research. It is a selective inhibitor of RNA polymerase I transcription and has been shown to be effective in treating various types of cancer.
Mécanisme D'action
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide works by binding to the DNA of cancer cells and inhibiting the activity of RNA polymerase I. This leads to a decrease in the production of ribosomal RNA, which is required for the synthesis of proteins and cell growth. As a result, cancer cells are unable to grow and divide, leading to their eventual death.
Biochemical and Physiological Effects:
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the activity of RNA polymerase I, which leads to a decrease in the production of ribosomal RNA. This, in turn, leads to a decrease in protein synthesis and cell growth. N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide has also been shown to induce DNA damage in cancer cells, leading to their eventual death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide is its selectivity for cancer cells. It has been shown to be effective in inhibiting the growth of cancer cells, while having little to no effect on normal cells. However, one of the limitations of N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide is its potential toxicity. It has been shown to have toxic effects on normal cells at high concentrations, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide. One area of research is the development of more selective inhibitors of RNA polymerase I transcription. This could lead to the development of drugs that have fewer side effects and are more effective in treating cancer. Another area of research is the combination of N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide with other drugs, such as chemotherapy or immunotherapy. This could lead to more effective treatments for cancer and potentially reduce the toxicity of N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide. Finally, more research is needed to understand the mechanism of action of N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide and its effects on normal cells. This could lead to a better understanding of the drug's potential toxicity and help to develop strategies to minimize its side effects.
Méthodes De Synthèse
The synthesis of N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide involves a multi-step process that includes the reaction of 3-ethylthiophene-2-carboxylic acid with cyclohexylsulfonyl chloride. The resulting product is then subjected to further reactions to form the final compound.
Applications De Recherche Scientifique
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide works by selectively inhibiting RNA polymerase I transcription, which is required for the production of ribosomal RNA.
Propriétés
IUPAC Name |
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-2-10-8-9-18-12(10)13(15)14-19(16,17)11-6-4-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUMJGZZDDJPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)NS(=O)(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)
![N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)
![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
![3-[(1-Hydroxycyclohexyl)methyl]-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-thione](/img/structure/B7531330.png)
![N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]acetamide](/img/structure/B7531331.png)

![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7531350.png)


![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B7531395.png)
![5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7531397.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7531399.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide](/img/structure/B7531405.png)